

Relomycin: A Technical Deep Dive into its Discovery, Natural Source, and Scientific Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Relomycin*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Relomycin, also known as Tylosin D, is a macrolide antibiotic that constitutes a minor component of the tylosin complex produced by the soil bacterium *Streptomyces fradiae*. First identified in 1963 by Whaley and his colleagues, it is structurally distinct from the major component, Tylosin A, by the reduction of an aldehyde group to a primary alcohol.^[1] While less abundant, **Relomycin** contributes to the overall antimicrobial activity of the tylosin complex. This guide provides a comprehensive overview of the discovery, natural source, biosynthesis, and physicochemical and biological properties of **Relomycin**. It includes detailed experimental protocols for its isolation and characterization, quantitative data, and diagrams of its biosynthetic pathway and isolation workflow to support further research and development.

Discovery and Natural Source

Relomycin was first described in 1963 as a minor factor, designated Tylosin D, within the tylosin antibiotic complex.^[1] The complex is a fermentation product of the Gram-positive, filamentous bacterium, *Streptomyces fradiae*. This actinomycete, found in soil, is the sole natural source of **Relomycin**. The tylosin complex is a mixture of four structurally related macrolides: Tylosin A, Tylosin B (desmycosin), Tylosin C (macrocin), and Tylosin D (**relomycin**). Tylosin A is the predominant component, typically accounting for over 80% of the complex, while **Relomycin** is a minor constituent.^[1]

Physicochemical and Biological Properties

Relomycin is a 16-membered macrolide antibiotic with a molecular formula of C₄₆H₇₉NO₁₇ and a molecular weight of 918.1 g/mol .^[2] Its structure is characterized by the reduction of the aldehyde group at the C-20 position of Tylosin A to a primary alcohol. This structural modification influences its biological activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Relomycin**.

Property	Value	Reference
Molecular Formula	C ₄₆ H ₇₉ NO ₁₇	^[2]
Molecular Weight	918.1 g/mol	^[2]
Relative Antimicrobial Activity (Tylosin A = 1.0)	0.35	^[1]
Typical Abundance in Tylosin Complex	~5%	^[3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for purified **Relomycin** against a broad panel of bacteria are not readily available in the public domain. The provided relative antimicrobial activity indicates it is less potent than Tylosin A.

Biosynthesis of Relomycin

Relomycin is a downstream product of the tylosin biosynthetic pathway in *Streptomyces fradiae*. The biosynthesis begins with the formation of the 16-membered macrolactone ring, tylactone, by a polyketide synthase. A series of post-polyketide synthase modifications, including glycosylation and oxidation, lead to the formation of Tylosin A.

Relomycin is then derived from Tylosin A through the enzymatic reduction of the aldehyde group at the C-20 position to a primary alcohol. While the specific enzyme responsible for this conversion has not been definitively characterized, it is likely a reductase present in the tylosin

biosynthetic gene cluster of *S. fradiae*. The gene cluster is known to contain genes encoding oxidoreductases which could catalyze this reaction.[4][5]

Proposed Biosynthetic Pathway of Relomycin from Tylosin A



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Proposed enzymatic conversion of Tylosin A to **Relomycin**.

Experimental Protocols

The isolation and characterization of **Relomycin** present a challenge due to its low abundance in the tylosin complex. The following protocols are based on established methods for the separation of tylosin components.

Fermentation of *Streptomyces fradiae*

- **Inoculum Preparation:** Aseptically transfer a lyophilized culture of *Streptomyces fradiae* to a nutrient agar slant and incubate at 28-30°C for 7-10 days until sporulation is observed.
- **Seed Culture:** Inoculate a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., tryptone soy broth) with spores from the agar slant. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
- **Production Fermentation:** Transfer the seed culture to a production fermenter containing a sterile production medium optimized for tylosin production. Typical production media contain a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts. Maintain the fermentation at 28-30°C with controlled aeration and agitation for 7-10 days. Monitor pH and adjust as necessary.

Isolation and Purification of Relomycin

This protocol outlines a general strategy for the isolation of **Relomycin** from the fermentation broth, leveraging its physicochemical properties. Preparative High-Performance Liquid Chromatography (HPLC) is the preferred method for obtaining high-purity **Relomycin**.

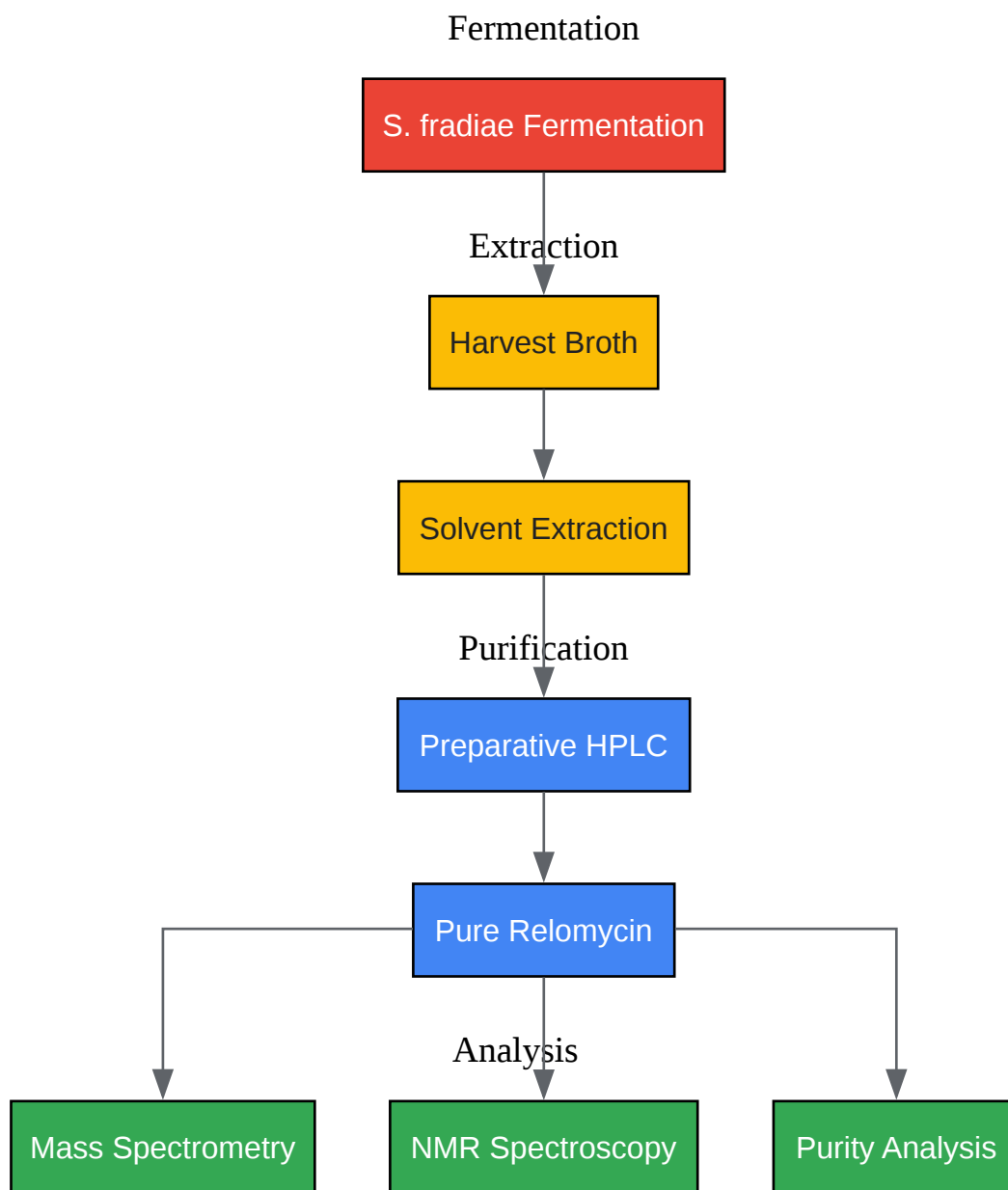
- Harvest and Extraction:
 - Separate the mycelium from the fermentation broth by centrifugation or filtration.
 - Adjust the pH of the clarified broth to 8.5-9.5 with a suitable base (e.g., NaOH).
 - Extract the tylosin complex from the broth using a water-immiscible organic solvent such as ethyl acetate or butyl acetate. Perform the extraction multiple times to ensure a high yield.
 - Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
- Preparative HPLC Separation:
 - Dissolve the crude extract in a suitable solvent compatible with the HPLC mobile phase.
 - Employ a reversed-phase preparative HPLC column (e.g., C18).
 - Use a gradient elution system with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
 - Monitor the elution profile using a UV detector at approximately 290 nm.
 - Collect the fraction corresponding to the retention time of **Relomycin** (Tylosin D). The elution order is typically Tylosin B, Tylosin D, Tylosin C, and Tylosin A.
 - Pool the **Relomycin**-containing fractions and remove the solvent under reduced pressure.

Characterization of Relomycin

- Mass Spectrometry:

- Perform Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of the isolated compound. The expected $[M+H]^+$ ion for **Relomycin** is m/z 918.5.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve the purified **Relomycin** in a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$).
 - Acquire 1H and ^{13}C NMR spectra to confirm the structure. The key distinguishing feature from Tylosin A will be the absence of the aldehyde proton signal (around δ 9.7 ppm) and the presence of signals corresponding to the $-CH_2OH$ group.
- Purity Analysis:
 - Assess the purity of the isolated **Relomycin** using analytical HPLC with a high-resolution column and a validated method.

Experimental Workflow Diagram



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Workflow for the isolation and characterization of **Relomycin**.

Conclusion

Relomycin, though a minor component of the tylosin complex, is an integral part of the natural product profile of *Streptomyces fradiae*. Its discovery and characterization have contributed to a more complete understanding of the biosynthesis of 16-membered macrolide antibiotics. The

detailed protocols and data presented in this guide are intended to facilitate further research into the biological activity, potential therapeutic applications, and biosynthetic engineering of **Relomycin** and related macrolides. The continued exploration of such natural products holds promise for the discovery of new and improved antimicrobial agents.

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